molecular formula C15H12N2O2 B182756 2-(4-methoxyphenyl)-1H-quinazolin-4-one CAS No. 1152-07-4

2-(4-methoxyphenyl)-1H-quinazolin-4-one

Cat. No.: B182756
CAS No.: 1152-07-4
M. Wt: 252.27 g/mol
InChI Key: HETSSARHFAGODR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the para position of the phenyl ring enhances the compound’s pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of 4-methoxybenzaldehyde with anthranilic acid in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: 2-(4-Hydroxyphenyl)-1H-quinazolin-4-one

    Reduction: 2-(4-Methoxyphenyl)-1,2-dihydroquinazolin-4-one

    Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with the proliferation of cancer cells and induce apoptosis. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)-1H-quinazolin-4-one
  • 2-(4-Chlorophenyl)-1H-quinazolin-4-one
  • 2-(4-Nitrophenyl)-1H-quinazolin-4-one

Uniqueness

2-(4-Methoxyphenyl)-1H-quinazolin-4-one stands out due to the presence of the methoxy group, which enhances its lipophilicity and improves its ability to penetrate cell membranes. This structural feature contributes to its higher potency and efficacy compared to other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETSSARHFAGODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327754
Record name 2-(4-methoxyphenyl)quinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643183
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1152-07-4
Record name 2-(4-methoxyphenyl)quinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-(4-methoxyphenyl)-1H-quinazolin-4-one

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